molecular formula C10H20O2 B11752661 (E)-2,7-dimethyloct-4-en-3,6-diol

(E)-2,7-dimethyloct-4-en-3,6-diol

Cat. No.: B11752661
M. Wt: 172.26 g/mol
InChI Key: RXKPKYYHNKGKOT-AATRIKPKSA-N
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Description

(E)-2,7-dimethyloct-4-en-3,6-diol is an organic compound characterized by its unique structure, which includes a double bond and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,7-dimethyloct-4-en-3,6-diol typically involves the use of specific reagents and conditions to achieve the desired configuration and functional groups. One common method involves the use of Grignard reagents, which react with suitable precursors to form the desired diol. The reaction conditions often include controlled temperatures and the use of solvents such as ether or tetrahydrofuran to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as catalytic hydrogenation or the use of biocatalysts. These methods are designed to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-2,7-dimethyloct-4-en-3,6-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the double bond results in a fully saturated compound.

Scientific Research Applications

(E)-2,7-dimethyloct-4-en-3,6-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-2,7-dimethyloct-4-en-3,6-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups and double bond play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (E)-2,7-dimethyloct-4-en-3,6-diol include:

    2,7-dimethyloctane: Lacks the double bond and hydroxyl groups.

    2,7-dimethyloct-4-en-3-ol: Contains only one hydroxyl group.

    2,7-dimethyloct-4-en-3-one: Contains a ketone group instead of hydroxyl groups.

Uniqueness

What sets this compound apart from these similar compounds is its combination of a double bond and two hydroxyl groups, which confer unique reactivity and potential for diverse applications.

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(E)-2,7-dimethyloct-4-ene-3,6-diol

InChI

InChI=1S/C10H20O2/c1-7(2)9(11)5-6-10(12)8(3)4/h5-12H,1-4H3/b6-5+

InChI Key

RXKPKYYHNKGKOT-AATRIKPKSA-N

Isomeric SMILES

CC(C)C(/C=C/C(C(C)C)O)O

Canonical SMILES

CC(C)C(C=CC(C(C)C)O)O

Origin of Product

United States

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